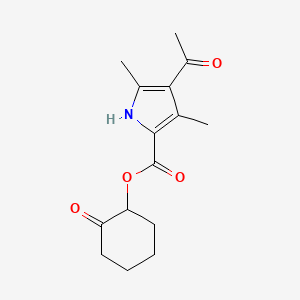![molecular formula C10H11FN2O5S B7536731 (2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)
(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid, also known as Fmoc-L-Asp(OtBu)-OH, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound is a derivative of aspartic acid and is commonly used as a building block in peptide synthesis.
Mecanismo De Acción
The mechanism of action of (2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH and its derivatives is not well understood. However, it is believed that the compound acts by binding to specific receptors or enzymes in the body, thereby modulating their activity. The exact mechanism of action is the subject of ongoing research.
Biochemical and Physiological Effects:
(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects. These effects include the modulation of protein-protein interactions, the inhibition of enzyme activity, and the stimulation of immune responses. The compound has also been shown to exhibit anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH in lab experiments include its well-established synthesis method, its high purity, and its potential applications in drug discovery and development. However, the compound also has some limitations, including its relatively high cost and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of (2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH and its derivatives. One direction is the development of new synthetic methods that can produce the compound more efficiently and cost-effectively. Another direction is the study of the compound's mechanism of action and its potential applications in drug discovery and development. Additionally, the study of (2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH and its derivatives in animal models could provide valuable insights into their potential therapeutic applications.
Métodos De Síntesis
The synthesis of (2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH involves several steps, including the protection of the carboxylic acid group, the coupling of the fluorophenylsulfonamide group, and the deprotection of the t-butyl ester group. The final product is obtained through purification by column chromatography. The synthesis of (2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH is a well-established process and has been extensively studied in the literature.
Aplicaciones Científicas De Investigación
(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH has been widely used in scientific research for its potential applications in drug discovery and development. The compound is commonly used as a building block in peptide synthesis, and its derivatives have been shown to exhibit potent biological activity. (2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid(OtBu)-OH has been used to synthesize peptides that target various biological pathways, including cancer, inflammation, and infectious diseases.
Propiedades
IUPAC Name |
(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O5S/c11-6-3-1-2-4-8(6)19(17,18)13-7(10(15)16)5-9(12)14/h1-4,7,13H,5H2,(H2,12,14)(H,15,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGWFTFUKWIUPV-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC(CC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)N[C@@H](CC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Hydroxyphenyl)(3-methyl-1H-pyrazolo[3,4-b]pyridine-5-yl) ketone](/img/structure/B7536652.png)

![N-[4-(furan-2-ylmethylsulfamoyl)phenyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7536661.png)
![1-[(4-Methoxyphenyl)methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7536673.png)



![1-[2-(4-Fluorophenyl)propyl]imidazole](/img/structure/B7536696.png)
![3-[4-amino-5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7536713.png)
![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7536725.png)